BENGHE Foundational & Exploratory

Check Availability & Pricing

Aderbasib: A Technical Guide to Sheddase
Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aderbasib

Cat. No.: B1684442

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aderbasib (INCB7839) is a potent, orally bioavailable, hydroxamate-based inhibitor of a
disintegrin and metalloproteinase (ADAM) 10 and ADAM17, two key sheddases implicated in
the progression of various cancers. By blocking the proteolytic activity of these enzymes,
aderbasib disrupts critical cell signaling pathways, including the epidermal growth factor
receptor (EGFR) and Notch pathways, thereby impeding tumor growth, proliferation, and
survival. This technical guide provides a comprehensive overview of aderbasib's mechanism
of action, preclinical and clinical data, and detailed experimental protocols relevant to its study
in an oncological context.

Introduction to Aderbasib and Sheddase Inhibition

Aderbasib is a small molecule inhibitor that targets the metalloproteinase domain of ADAM10
and ADAM17.[1][2] These zinc-dependent proteases are responsible for the ectodomain
shedding of a wide array of cell surface proteins, including growth factor precursors, cytokines,
and their receptors.[2] In the context of cancer, the overexpression and aberrant activity of
ADAM10 and ADAM17 contribute to tumor progression by releasing soluble ligands that
activate pro-oncogenic signaling pathways and by cleaving receptors to generate constitutively
active fragments.[2] Aderbasib's dual inhibition of ADAM10 and ADAM17 presents a promising
therapeutic strategy to counteract these effects.[1][2]
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Mechanism of Action

Aderbasib functions by binding to the active site of the metalloproteinase domain of ADAM10
and ADAM17, thereby preventing the cleavage of their substrates.[1] This inhibition has
significant downstream consequences on key signaling pathways implicated in cancer:

EGFR/HER2 Pathway: ADAM17 is a primary sheddase for EGFR ligands such as
amphiregulin, transforming growth factor-alpha (TGFa), and heparin-binding EGF-like growth
factor (HB-EGF).[3][4][5] By preventing the release of these ligands, aderbasib can block
the activation of the EGFR signaling cascade, which is crucial for cell proliferation, survival,
and migration.[6] Furthermore, ADAM10 is a major sheddase of HERZ2, and its inhibition can
prevent the generation of the p95HER?2 fragment, a constitutively active form of the receptor
associated with resistance to HER2-targeted therapies like trastuzumab.[7]

Notch Signaling Pathway: ADAM10 is the key metalloprotease responsible for the S2
cleavage of the Notch receptor, a critical step in the activation of the Notch signaling
pathway.[8][9][10] This pathway is a master regulator of cell fate decisions, and its
dysregulation is implicated in numerous cancers, promoting cancer stem cell maintenance
and tumor progression. By inhibiting ADAM10, aderbasib can effectively block Notch
signaling.[6][11]

Preclinical Data

Aderbasib has demonstrated significant anti-tumor activity in a variety of preclinical models.

In Vitro Potency

Target IC50 (nM) Notes

Data for a structurally related

and functionally similar dual

ADAM10 11.5
ADAM10/17 inhibitor,
GW280264X.[12]
Data for a structurally related
and functionally similar dual
ADAM17 8.0

ADAM10/17 inhibitor,
GW280264X.[12]
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In Vivo Efficacy

Cancer Model Treatment

Outcome

Aderbasib (50 mg/kg,

intraperitoneal injection, 5

Pediatric Glioblastoma

Robustly inhibited tumor

Xenograft growth.[1]

days/week for 2 weeks)

Aderbasib (30 mg/kg/day) in Complete prevention of the
HER2+ Breast Cancer o ] o ) )

combination with lapatinib (75 increase in mean tumor
Xenograft (BT474-SC1)

mg/kg) volume.[13]

Clinical Data

Aderbasib has been evaluated in several clinical trials, primarily in HER2-positive breast

cancer and pediatric high-grade gliomas.

Phase I/ll Study in HER2+ Metastatic Breast Cancer

(NCT01254136)

This study evaluated aderbasib in combination with trastuzumab.

Parameter

Value

Patient Population

Metastatic HER2-positive breast cancer

Treatment

Aderbasib in combination with trastuzumab

HER2 ECD Reduction

Dose-dependent reduction, with a mean of
~80% inhibition at 300 mg BID.[14]

Overall Response Rate (ORR) at 300mg BID

40% (6/15 evaluable patients).[14]

ORR in patients with plasma aderbasib > IC50

55% (6/11 patients).[14]

Status

Development for this indication was halted in
2011 due to findings from further research.[15]
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Phase | Study in Recurrent/Progressive High-Grade

Gliomas (NCT04295759)

This ongoing study is assessing the safety, tolerability, and recommended Phase Il dose of

aderbasib in children.[16][17]

Parameter

Details

Patient Population

Children (3-21 years) with recurrent/progressive

high-grade gliomas, including DIPG.[18]

Primary Objectives

To evaluate safety and tolerability, and to
determine the Maximum Tolerated Dose (MTD)
and/or Recommended Phase 2 Dose (RP2D).
[18]

Rationale

Neuronal activity-regulated shedding of
neuroligin-3 (NLGN3) by ADAM10 promotes
glioma growth. Aderbasib can penetrate brain
tissue and inhibit ADAM10.[16][17]

Dose-Limiting Toxicity (in adults)

Deep venous thrombosis (DVT) was observed
in a Phase | study in adults with solid tumors.
[16]

Status

The trial is closed.[18]

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is a general guideline for assessing the effect of aderbasib on cancer cell

viability.

Materials:

e 96-well tissue culture plates

e Cancer cell line of interest
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Complete cell culture medium

Aderbasib (INCB7839)

MTS reagent (e.g., from Promega)

Plate reader (absorbance at 490 nm)

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium and incubate overnight.

Prepare serial dilutions of aderbasib in complete medium.

Remove the medium from the wells and add 100 pL of the aderbasib dilutions. Include wells
with vehicle control (e.g., DMSO) and wells with medium only for background control.

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

Add 20 pL of MTS reagent to each well.[19][20]

Incubate for 1-4 hours at 37°C.[19][20][21]

Measure the absorbance at 490 nm using a plate reader.[19][20]

Subtract the background absorbance and calculate cell viability as a percentage of the
vehicle-treated control.

HER2 Ectodomain Shedding Assay

This protocol is adapted for measuring the inhibition of HER2 shedding by aderbasib in HER2-

overexpressing breast cancer cells.

Materials:

BT-474 breast cancer cells

Complete RPMI 1640 medium
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96-well tissue culture plates

Aderbasib (INCB7839)

HER2 ELISA kit (e.g., from Calbiochem)

Procedure:

Seed BT-474 cells in a 96-well plate at a density of 2 x 1074 cells/well in 100 pL of complete
RPMI 1640 medium and incubate overnight.[22]

The next day, replace the medium with 100 pL of fresh medium containing serial dilutions of
aderbasib (e.g., 3-fold dilutions from 5 uM).[22]

Incubate the cells for 72 hours.[22]

Harvest the cell culture supernatants.

Dilute the supernatants (e.g., 1:10) and analyze the concentration of the HER2 extracellular
domain (ECD) using a commercial HER2 ELISA kit according to the manufacturer's
instructions.[22]

Calculate the percent inhibition of HER2 shedding for each aderbasib concentration
compared to the vehicle-treated control to determine the IC50 value.[22]

Orthotopic Glioblastoma Xenograft Model

This protocol provides a general framework for establishing and treating an orthotopic

glioblastoma model in immunocompromised mice.

Materials:

Human glioblastoma cell line (e.g., U87MG, GBMS8)

Immunocompromised mice (e.g., NOD-SCID)

Stereotactic injection apparatus

Aderbasib (INCB7839)
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Vehicle for in vivo administration (e.g., 2% DMSO, 2% Tween 80, 48% PEG300, 48% water)
[1]

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

Culture human glioblastoma cells. For some models, cells are transduced to express a
reporter like luciferase for in vivo imaging.

Anesthetize the mice.

Using a stereotactic frame, inject a suspension of glioblastoma cells (e.g., 1 x 1075 cells in 2-
5 uL) into the desired brain region (e.g., striatum).[23][24] The coordinates for injection are
determined relative to bregma.[23]

Allow tumors to establish for a set period (e.g., 7-14 days), which can be monitored by
bioluminescence imaging.

Prepare aderbasib in a suitable vehicle for administration.

Treat mice with aderbasib (e.g., 50 mg/kg, intraperitoneally, 5 days a week) or vehicle
control.[1]

Monitor tumor growth regularly using bioluminescence imaging or by observing clinical signs.

At the end of the study, euthanize the mice and collect brain tissue for histological analysis to
confirm tumor growth and assess treatment effects.

Signaling Pathway Visualizations
Aderbasib Inhibition of ADAM17-Mediated EGFR Ligand
Shedding
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Caption: Aderbasib blocks ADAM17, preventing EGFR ligand release and subsequent
signaling.

Aderbasib Inhibition of ADAM10-Mediated Notch
Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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